rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC18262725
InChI: InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-8(12(13,14)15)7(6-16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8-/m0/s1
SMILES:
Molecular Formula: C12H18F3NO4
Molecular Weight: 297.27 g/mol

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans

CAS No.:

Cat. No.: VC18262725

Molecular Formula: C12H18F3NO4

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans -

Specification

Molecular Formula C12H18F3NO4
Molecular Weight 297.27 g/mol
IUPAC Name (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-8(12(13,14)15)7(6-16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8-/m0/s1
Standard InChI Key BMIJZIRDVRPARM-YUMQZZPRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)O)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C(F)(F)F

Introduction

The compound rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid is a chiral molecule belonging to the class of piperidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing efficacy in biological systems.

Synthesis and Modifications

The synthesis of such compounds typically involves multiple steps, including the introduction of the tert-butoxycarbonyl and trifluoromethyl groups. These modifications are crucial for enhancing biological activity or synthesizing derivatives with improved pharmacological profiles.

Biological Activity and Applications

Piperidine derivatives are associated with various therapeutic effects due to their ability to interact with biological targets. The trifluoromethyl group in this compound is particularly noteworthy for its potential to enhance metabolic stability and efficacy in biological systems.

Comparison with Similar Compounds

Compound NameCAS NumberStructural FeaturesUnique Aspects
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid84358-13-4Piperidine ring with tert-butoxycarbonyl groupLacks trifluoromethyl substitution
rac-(3R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluoro-5-methylphenyl)pyrrolidine-3-carboxylic acid2227746-20-3Similar piperidine structure but different aromatic substitutionDifferent fluorinated aromatic group
rac-(2R,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid1993317-42-2Variation in piperidine positionUnique position of carboxylic acid

Research Findings and Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and spectroscopy are used to understand how the compound interacts at a molecular level with receptors or enzymes, influencing its therapeutic potential.

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